molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Cat. No. B041581
M. Wt: 237.25 g/mol
InChI Key: WXIAEQCTLGPQCD-UHFFFAOYSA-N
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Patent
US04760145

Procedure details

1.19 g (5 mmol) of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6) was dissolved in 15 ml of acetic acid, and this solution was subjected to catalytic reduction for 2 hours at 75° C. by adding 0.33 ml (6 mmol) of 97% sulfuric acid and 500 mg of 5% palladium carbon. The catalyst was filtered off, and the filtrate was added with 2 ml of 25% aqueous solution of sodium hydroxide and 5 ml of water and then concentrated under reduced pressure. The residue was added with 10 ml of water, made basic with 25% aqueous solution of sodium hydroxide under ice cooling and extracted with 10 ml and then with 5 ml of methylene chloride successively. The extract layer was washed with 5 ml of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 1.03 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Yield: 93%.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:11]2[C:6](=[C:7]([O:15][CH3:16])[C:8]3[O:14][CH2:13][O:12][C:9]=3[CH:10]=2)[CH2:5][N:4]([CH3:17])[CH2:3]1.S(=O)(=O)(O)O>C(O)(=O)C.[C].[Pd]>[CH3:16][O:15][C:7]1[C:8]2[O:14][CH2:13][O:12][C:9]=2[CH:10]=[C:11]2[C:6]=1[CH2:5][N:4]([CH3:17])[CH2:3][CH2:2]2 |f:3.4|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
palladium carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was added with 2 ml of 25% aqueous solution of sodium hydroxide and 5 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 10 ml
WASH
Type
WASH
Details
The extract layer was washed with 5 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C2=C(C=C3CCN(CC13)C)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.